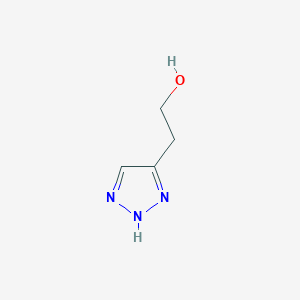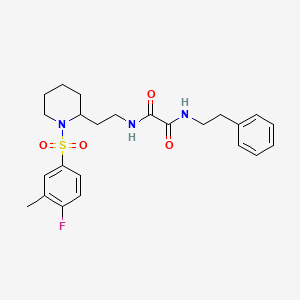
2-(piperazine-1-carbonyl)-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” is a derivative of indole and piperazine. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Aplicaciones Científicas De Investigación
Anticancer Agent Development
The compound has been studied for its potential as an anticancer agent. Researchers have optimized known inhibitors by introducing piperazine as a linker, leading to the discovery of compounds with active and acceptable cytotoxic properties . This suggests that “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” could be a valuable scaffold in the design of new anticancer drugs.
Acetylcholinesterase Inhibition
This compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . Piperazine derivatives have been synthesized and evaluated for their AChE inhibitory activities, indicating potential applications in treating cognitive disorders.
Alzheimer’s Disease Treatment
Linked to its AChE inhibitory activity, “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” derivatives could be used in the treatment of Alzheimer’s disease. The compound’s ability to modulate neurotransmitter levels in the brain makes it a candidate for addressing the cholinergic hypothesis of Alzheimer’s pathogenesis .
Neurotransmitter Level Modulation
The compound’s influence on neurotransmitter levels extends beyond Alzheimer’s treatment. It could be applied in various neurological conditions where neurotransmitter regulation is a therapeutic target, offering a new avenue for drug development .
Enzyme Inhibition for Neurodegenerative Disorders
Beyond AChE, “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” and its derivatives may inhibit other enzymes involved in neurodegenerative disorders. This broadens its potential application in the pharmaceutical field for various neurological diseases .
Molecular Docking Studies
Molecular docking studies of piperazine derivatives, including “2-(piperazine-1-carbonyl)-1H-indole hydrochloride”, have been conducted to understand ligand-protein interactions. This research aids in the rational design of drugs targeting specific proteins involved in disease processes .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a piperazine moiety, such as delavirdine, have been found to inhibit the reverse transcriptase enzyme in hiv-1 .
Mode of Action
Similar compounds like delavirdine, which also contains a piperazine moiety, bind directly to the reverse transcriptase enzyme and block its rna-dependent and dna-dependent dna polymerase activities by disrupting the enzyme’s catalytic site .
Biochemical Pathways
Compounds with similar structures have been found to interact with the reverse transcriptase pathway in hiv-1 .
Pharmacokinetics
Piperazine, a component of the compound, is known to be freely soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have been found to inhibit the replication of hiv-1 by disrupting the function of the reverse transcriptase enzyme .
Action Environment
It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRINISKQQDUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazine-1-carbonyl)-1H-indole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)
![2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2998665.png)
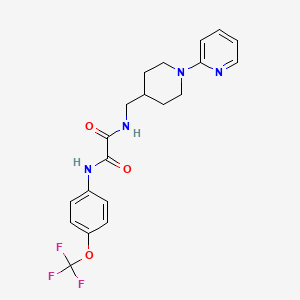
![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)
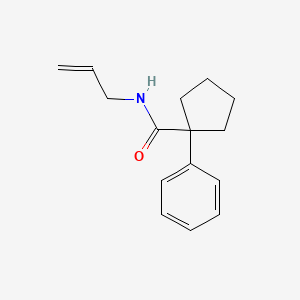
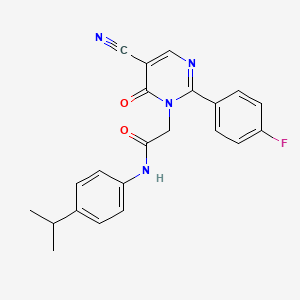
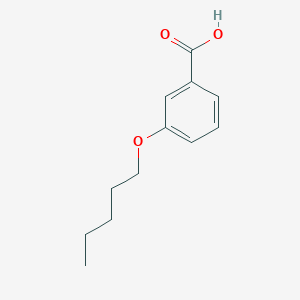


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)

